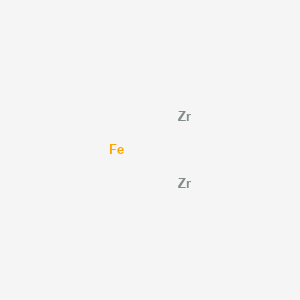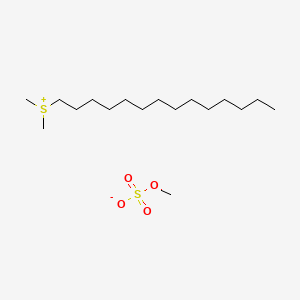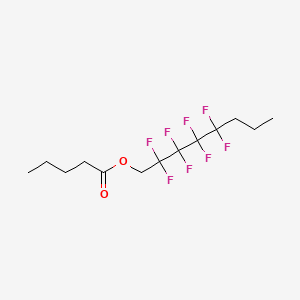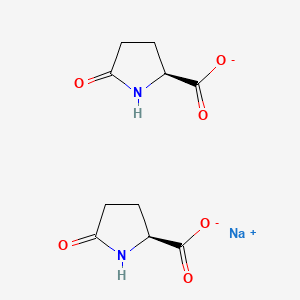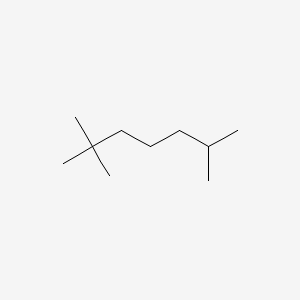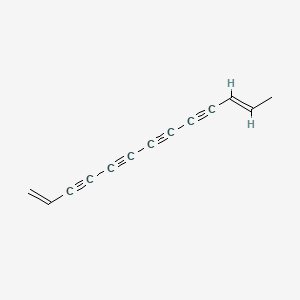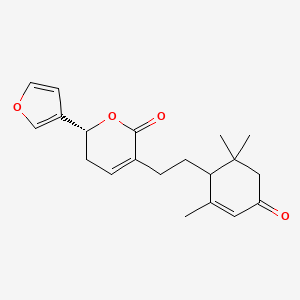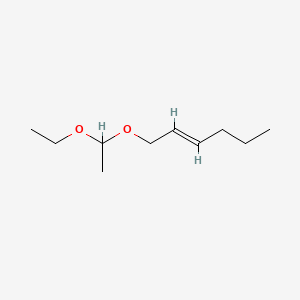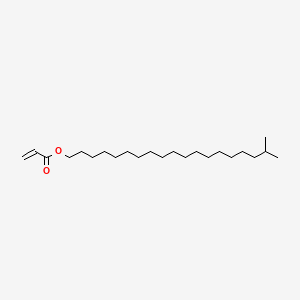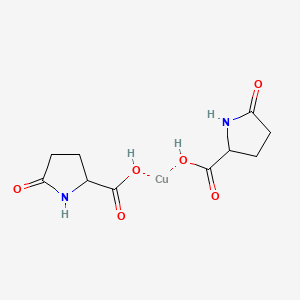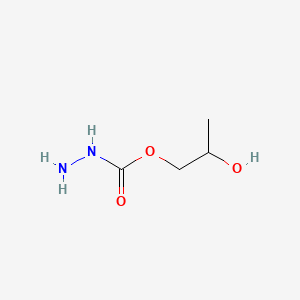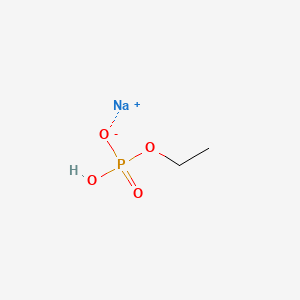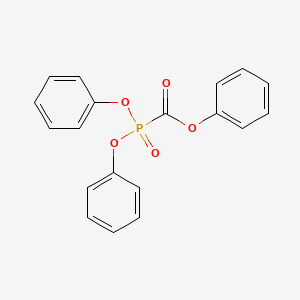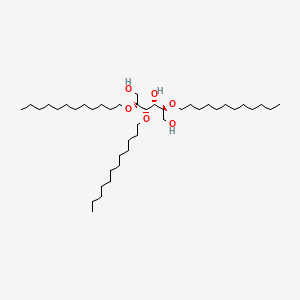
2,4,5-Tri-O-dodecyl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tri-O-dodecyl-D-glucitol is a chemical compound with the molecular formula C42H86O6 and a molecular weight of 687.13 g/mol It is a derivative of D-glucitol, where three hydroxyl groups are substituted with dodecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-O-dodecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of dodecyl groups. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers to ensure selective substitution at the desired positions. Common reagents used in the synthesis include dodecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tri-O-dodecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl aldehydes or carboxylic acids, while reduction may produce dodecyl alcohols .
Wissenschaftliche Forschungsanwendungen
2,4,5-Tri-O-dodecyl-D-glucitol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2,4,5-Tri-O-dodecyl-D-glucitol involves its interaction with molecular targets such as cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tri-O-dodecyl-D-glucitol
- 2,4,6-Tri-O-dodecyl-D-glucitol
- 2,4,5-Tri-O-decyl-D-glucitol
Uniqueness
2,4,5-Tri-O-dodecyl-D-glucitol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction with biological systems .
Eigenschaften
CAS-Nummer |
93982-46-8 |
|---|---|
Molekularformel |
C42H86O6 |
Molekulargewicht |
687.1 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,4,5-tridodecoxyhexane-1,3,6-triol |
InChI |
InChI=1S/C42H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-46-39(37-43)41(45)42(48-36-33-30-27-24-21-18-15-12-9-6-3)40(38-44)47-35-32-29-26-23-20-17-14-11-8-5-2/h39-45H,4-38H2,1-3H3/t39-,40+,41+,42+/m0/s1 |
InChI-Schlüssel |
DNRJFQQTUGFNFN-CVGILMMLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


